molecular formula C18H15N3O5S B11600954 2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate

2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate

Cat. No.: B11600954
M. Wt: 385.4 g/mol
InChI Key: IVEGAMWQFAPRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate is a complex organic compound that features a thiazole ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea in the presence of a base . The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids . The furan ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors may be used to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate is unique due to its combination of a thiazole ring, phenyl group, and furan ring, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

  • Furan Ring : Contributes to the compound's reactivity and biological properties.
  • Thiazole Ring : Known for its diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
  • Carbamoyl and Formamido Groups : These groups are often involved in enzyme interactions and can enhance biological activity.

Research indicates that compounds containing furan and thiazole moieties often exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : Many derivatives have shown potential as enzyme inhibitors, particularly in relation to tyrosinase, which is involved in melanin production.
  • Antimicrobial Activity : The thiazole ring is associated with antimicrobial properties, potentially making the compound effective against various pathogens.

Antioxidant Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for combating oxidative stress-related diseases.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results suggest that it possesses moderate to strong antibacterial activity, making it a candidate for further development in treating infections.

Enzyme Inhibition Studies

A significant area of research has focused on the inhibition of tyrosinase. The following table summarizes the inhibitory effects observed in related compounds:

CompoundIC50 (µM)Type of Inhibition
Compound A0.0433Mixed
Compound B0.28Competitive
This compoundTBDTBD

Note : The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, with lower values indicating higher potency.

Study 1: Tyrosinase Inhibition

In a recent study evaluating furan derivatives for their tyrosinase inhibitory activity, it was found that modifications to the phenyl ring significantly affected activity levels. The presence of hydroxyl groups enhanced inhibition potency, suggesting structural optimization could lead to more effective inhibitors.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thiazole-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, highlighting their potential as alternative therapeutic agents.

Properties

Molecular Formula

C18H15N3O5S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetyl]amino]ethyl furan-2-carboxylate

InChI

InChI=1S/C18H15N3O5S/c22-15(19-8-10-26-17(24)14-7-4-9-25-14)16(23)21-18-20-13(11-27-18)12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,19,22)(H,20,21,23)

InChI Key

IVEGAMWQFAPRMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)NCCOC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.